molecular formula C26H32N4O2S B10913075 6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B10913075
M. Wt: 464.6 g/mol
InChI Key: ZRUNCZMKRXCFSH-UHFFFAOYSA-N
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Description

6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a pentyloxyphenyl group and a pentylsulfanyl group attached to a dihydrotriazino-benzoxazepine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This is achieved by reacting an appropriate ortho-substituted aniline with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Triazino Group: The next step involves the introduction of the triazino group through a nucleophilic substitution reaction. This is typically achieved by reacting the benzoxazepine intermediate with a triazine derivative under basic conditions.

    Attachment of the Pentyloxyphenyl and Pentylsulfanyl Groups: The final steps involve the introduction of the pentyloxyphenyl and pentylsulfanyl groups through alkylation reactions. These reactions are typically carried out using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the triazino group, leading to the formation of dihydrotriazino derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane, ethanol, and acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazino derivatives, and various substituted phenyl and triazino derivatives.

Scientific Research Applications

6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H32N4O2S

Molecular Weight

464.6 g/mol

IUPAC Name

6-(2-pentoxyphenyl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C26H32N4O2S/c1-3-5-11-17-31-22-16-10-8-14-20(22)24-27-21-15-9-7-13-19(21)23-25(32-24)28-26(30-29-23)33-18-12-6-4-2/h7-10,13-16,24,27H,3-6,11-12,17-18H2,1-2H3

InChI Key

ZRUNCZMKRXCFSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCCCCC

Origin of Product

United States

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